3-Fluoro-5-(furan-2-yl)benzoic acid
Overview
Description
3-Fluoro-5-(furan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a fluorine atom and a furan ring This compound is of interest due to its unique structural features, which combine the properties of both fluorinated benzoic acids and furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(furan-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of furan is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions typically involve mild temperatures and the use of environmentally benign reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing cost-effective and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(furan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-Fluoro-5-(furan-2-yl)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-(furan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(furan-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the furan ring can contribute to its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Another fluorinated benzoic acid with different substituents that can affect its reactivity and applications.
5-Fluoro-2-(furan-3-yl)benzoic acid: A positional isomer with the furan ring attached at a different position on the benzoic acid.
Uniqueness
3-Fluoro-5-(furan-2-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the furan ring, which can influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-5-(furan-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUXASORVDZEMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688513 | |
Record name | 3-Fluoro-5-(furan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261992-54-4 | |
Record name | 3-Fluoro-5-(furan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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